2-Azido 9-fluorenone oxime 2-Azido 9-fluorenone oxime
Brand Name: Vulcanchem
CAS No.:
VCID: VC1764715
InChI: InChI=1S/C13H8N4O/c14-17-15-8-5-6-10-9-3-1-2-4-11(9)13(16-18)12(10)7-8/h1-7,18H
SMILES:
Molecular Formula: C13H8N4O
Molecular Weight: 236.23 g/mol

2-Azido 9-fluorenone oxime

CAS No.:

Cat. No.: VC1764715

Molecular Formula: C13H8N4O

Molecular Weight: 236.23 g/mol

* For research use only. Not for human or veterinary use.

2-Azido 9-fluorenone oxime -

Specification

Molecular Formula C13H8N4O
Molecular Weight 236.23 g/mol
IUPAC Name N-(2-azidofluoren-9-ylidene)hydroxylamine
Standard InChI InChI=1S/C13H8N4O/c14-17-15-8-5-6-10-9-3-1-2-4-11(9)13(16-18)12(10)7-8/h1-7,18H
Standard InChI Key CSOMMICOIVBEFX-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C3=C(C2=NO)C=C(C=C3)N=[N+]=[N-]

Introduction

Chemical Structure and Identification

Nomenclature and Basic Identity

2-Azido 9-fluorenone oxime is an organic compound with multiple recognized names in chemical literature. The compound is registered with CAS number 73332-86-2 and has several important identifiers :

  • IUPAC name: (NE)-N-(2-azidofluoren-9-ylidene)hydroxylamine

  • Alternative IUPAC name: N-(2-azidofluoren-9-ylidene)hydroxylamine

  • Common name: 2-Azflo

  • Additional synonyms: 9H-Fluoren-9-one, 2-azido-, oxime

Molecular Structure and Composition

The compound features a fluorene backbone with an oxime functional group at the 9-position and an azido group at the 2-position. Its structural characteristics include:

  • Molecular formula: C₁₃H₈N₄O

  • Molecular weight: 236.23 g/mol

  • Exact mass: 236.06981089 Da

  • Structure: Two benzene rings fused to a five-membered ring, with the azido group attached to one benzene ring and the oxime group at the junction of the rings

Structural ComponentDescription
BackboneFluorene (two benzene rings fused to a five-membered ring)
9-positionOxime functional group (=N-OH)
2-positionAzido group (-N₃)
Stereochemistry(NE) configuration at the oxime group

Physical and Chemical Properties

Chemical Reactivity

The compound contains three key functional groups that contribute to its chemical behavior:

  • Azido Group (-N₃):

    • High energy content functional group

    • Participates in 1,3-dipolar cycloadditions (particularly with alkynes in click chemistry reactions)

    • Susceptible to reduction to form primary amines

    • Photosensitive and potentially thermally sensitive

  • Oxime Group (=N-OH):

    • Can coordinate with metal ions to form complexes

    • Undergoes hydrolysis under acidic conditions

    • Can be reduced to form amines

    • Participates in various transformations including Beckmann rearrangement

  • Fluorene Backbone:

    • Provides structural rigidity and aromatic character

    • Potential site for further substitution reactions

    • May exhibit fluorescent properties

Synthesis Methodologies

Precursor Synthesis: 9-Fluorenone Preparation

The synthesis of 2-Azido 9-fluorenone oxime would likely begin with the preparation of 9-fluorenone or a suitable fluorenone derivative. A highly efficient method for preparing fluorenone compounds has been documented using oxidation of fluorene derivatives :

ReagentsConditionsYieldPurity
Fluorene, THF, KOHRoom temperature, air oxidation, 6 hours98.5%99.0%
Fluorene, THF (recycled), KOHRoom temperature, air oxidation, 5 hours99.1%99.2%

The procedure involves:

  • Adding fluorene (20g, 0.12mol) to tetrahydrofuran (120ml) with potassium hydroxide (6.70g, 0.12mol)

  • Stirring at room temperature under air for 6 hours

  • Filtering to remove potassium hydroxide

  • Distilling to remove solvent

  • Washing with water and drying

Similar high-yield approaches have been demonstrated for substituted fluorenes, including:

  • 2,7-Dibromofluorene (99.0% yield, 99.5% purity)

  • 2,7-Dinitrofluorene (99.1% yield, 99.5% purity)

  • 2,7-Dichlorofluorene (98.9% yield, 99.2% purity)

Analytical Characterization

Spectroscopic Identification

Identification and characterization of 2-Azido 9-fluorenone oxime can be accomplished through various spectroscopic methods:

  • Infrared Spectroscopy:

    • Characteristic azido group absorption: ~2100-2160 cm⁻¹ (strong, asymmetric stretching)

    • Oxime N-OH stretching: ~3200-3300 cm⁻¹

    • C=N stretching vibration: ~1600-1630 cm⁻¹

  • Mass Spectrometry:

    • Molecular ion peak: m/z 236

    • Characteristic fragmentation patterns likely include loss of hydroxyl (M-17), nitrogen (M-28), and azide group (M-42)

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR would show signals for aromatic protons (7-8 ppm), oxime OH proton (10-12 ppm)

    • ¹³C NMR would display signals for aromatic carbons, C=N, and C-N₃ carbons

Chemical Identification Methods

Chemical tests that could confirm the presence of key functional groups include:

  • For Azido Group:

    • Reduction with triphenylphosphine followed by hydrolysis to form primary amine

    • Reaction with terminal alkynes under copper catalysis (click chemistry) to form triazoles

  • For Oxime Group:

    • Complexation with transition metal ions to form colored complexes

    • Conversion to carbonyl compounds under acidic conditions

Current Research Status and Future Directions

Research Timeline

According to PubChem data, 2-Azido 9-fluorenone oxime has been documented in chemical databases since at least 2006, with recent updates to its record as of April 2025 :

EventDateSource
Initial creation in PubChem2006-10-24PubChem record
Most recent modification2025-04-05PubChem record

Research Opportunities

Several promising research directions for 2-Azido 9-fluorenone oxime deserve further exploration:

  • Synthetic Methodology Development:

    • Optimization of synthetic routes to improve yield and purity

    • Development of regioselective methods for introducing the azido group

    • Exploration of green chemistry approaches for more sustainable synthesis

  • Click Chemistry Applications:

    • Investigation of its utility in bioconjugation reactions

    • Development of new materials through click chemistry-based polymerization

    • Creation of sensor systems utilizing the click reaction for detection purposes

  • Biological Activity Screening:

    • Systematic evaluation of antimicrobial, anticancer, and other biological activities

    • Structure-activity relationship studies with related compounds

    • Investigation of potential applications in photodynamic therapy

  • Materials Science Applications:

    • Exploration of potential uses in photosensitive materials

    • Development of coordination polymers using metal-oxime binding

    • Investigation of electronic and optical properties for device applications

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